molecular formula C15H14ClN5S B12034027 2-(5-((2-Chlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyrazine CAS No. 618427-46-6

2-(5-((2-Chlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyrazine

Cat. No.: B12034027
CAS No.: 618427-46-6
M. Wt: 331.8 g/mol
InChI Key: DOLCJKLWAAYHTD-UHFFFAOYSA-N
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Description

2-(5-((2-Chlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyrazine is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a pyrazine ring fused with a triazole ring, which is further substituted with a 2-chlorobenzylthio group and an ethyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-((2-Chlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyrazine typically involves multiple steps. One common method includes the initial formation of the triazole ring through a cyclization reaction, followed by the introduction of the pyrazine ring. The 2-chlorobenzylthio group is then attached via a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production. The use of automated systems can help in maintaining consistent reaction parameters, thereby improving the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

2-(5-((2-Chlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyrazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(5-((2-Chlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyrazine involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to be due to its ability to inhibit the growth of bacteria by interfering with their metabolic processes. The exact molecular pathways and targets are still under investigation, but it is thought to involve the disruption of bacterial cell walls and inhibition of key enzymes.

Comparison with Similar Compounds

2-(5-((2-Chlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyrazine can be compared with other triazole and pyrazine derivatives:

Properties

CAS No.

618427-46-6

Molecular Formula

C15H14ClN5S

Molecular Weight

331.8 g/mol

IUPAC Name

2-[5-[(2-chlorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]pyrazine

InChI

InChI=1S/C15H14ClN5S/c1-2-21-14(13-9-17-7-8-18-13)19-20-15(21)22-10-11-5-3-4-6-12(11)16/h3-9H,2,10H2,1H3

InChI Key

DOLCJKLWAAYHTD-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=CC=C2Cl)C3=NC=CN=C3

Origin of Product

United States

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